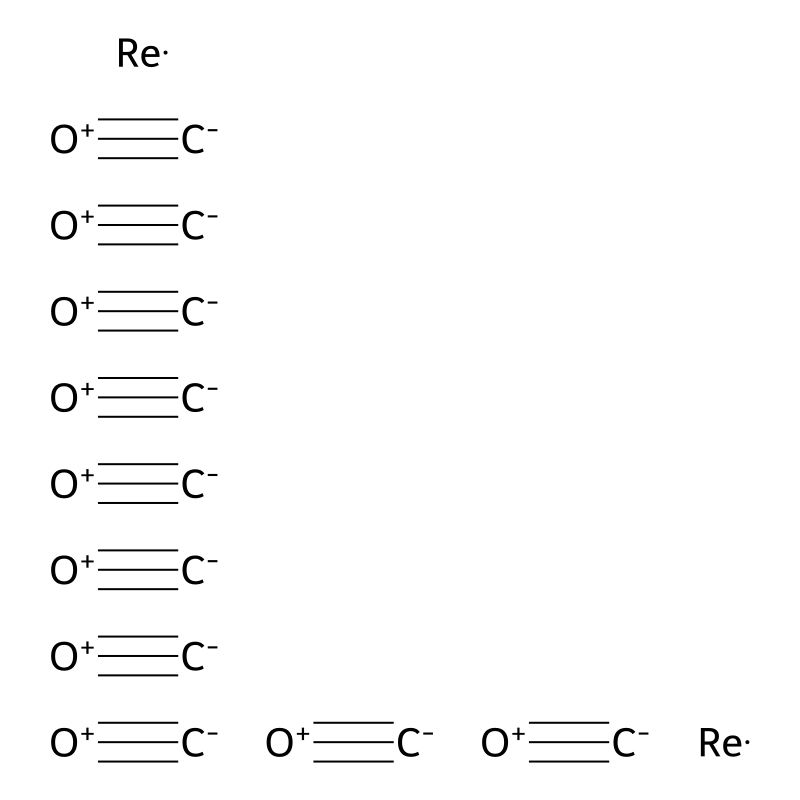

Carbon monoxide; rhenium(2+)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Carbon Monoxide (CO):

- Catalyst: CO acts as a ligand, readily binding to transition metals like rhenium, modifying their reactivity. This property makes CO valuable in various catalytic processes, including hydroformylation (converting alkenes to aldehydes) and the Fischer-Tropsch process (synthesizing liquid fuels from CO and hydrogen) .

Rhenium(II) (Re²⁺):

- Radiopharmaceuticals: Rhenium-188 (¹⁸⁸Re) is a radioisotope used in targeted cancer therapy due to its favorable decay properties. Rhenium(II) complexes are being studied as potential carriers for ¹⁸⁸Re, aiming to deliver it selectively to cancer cells .

- Catalysis: Similar to CO, rhenium(II) complexes can act as catalysts in various reactions, including olefin metathesis (rearranging double bonds in alkenes) and hydrogen evolution (splitting water molecules into hydrogen gas and oxygen) .

Rhenium-Carbonyl Complexes:

While the specific combination of Re²⁺ and CO hasn't been thoroughly investigated, research exists on rhenium-carbonyl complexes with different oxidation states of rhenium. These complexes exhibit diverse properties and potential applications:

- Material Science: Rhenium tricarbonyl complexes (Re(CO)₃⁺) are being explored for their light-absorbing properties, making them candidates for dye-sensitized solar cells .

- Catalysis: Rhenium(I) carbonyl complexes display catalytic activity in various reactions, including the reduction of carbon dioxide to useful chemicals and fuels .

Carbon monoxide; rhenium(2+) is a coordination complex involving carbon monoxide and rhenium in the +2 oxidation state. Rhenium, a transition metal, is known for its ability to form stable complexes with various ligands, including carbon monoxide. In this compound, carbon monoxide acts as a ligand, coordinating to the rhenium center and influencing its electronic properties and reactivity. The unique characteristics of this compound stem from the combination of the metal's properties and the ligand's influence, making it significant in various chemical processes.

The reactions involving carbon monoxide; rhenium(2+) primarily include:

- Ligand Exchange Reactions: Carbon monoxide can undergo ligand substitution reactions where it can be replaced by other ligands, affecting the electronic structure of the rhenium center.

- Reductive Coupling: This compound can participate in reductive coupling reactions, where carbon monoxide molecules couple to form larger organic compounds. For instance, studies have shown that rhenium carbonyl complexes can facilitate the formation of C-C bonds through reductive coupling of carbon monoxide under specific conditions .

- Electrocatalytic Reactions: Rhenium(2+) complexes have been studied for their role in electrocatalytic processes, particularly in the reduction of carbon dioxide to carbon monoxide, showcasing their potential in energy conversion applications .

Carbon monoxide has notable biological activity; it is recognized as a signaling molecule in various biological systems. Rhenium-based complexes that release carbon monoxide have been investigated for their cytoprotective effects. For example, certain rhenium(2+) complexes have demonstrated the ability to release carbon monoxide in a controlled manner, which can protect cells from oxidative stress and promote cell survival . This property opens avenues for therapeutic applications in medicine.

The synthesis of carbon monoxide; rhenium(2+) typically involves several methods:

- Direct Reaction: One common method is the direct reaction between rhenium salts (such as rhenium(II) bromide) and carbon monoxide under controlled conditions to form the desired complex .

- Reduction Techniques: Another approach involves reducing higher oxidation state rhenium complexes (like rhenium(V)) using reducing agents in the presence of carbon monoxide, leading to the formation of rhenium(2+) complexes .

- Coordination Chemistry: The synthesis may also involve coordination chemistry techniques where rhenium ions are mixed with ligands like phosphines or bipyridines alongside carbon monoxide to stabilize the resulting complex.

Carbon monoxide; rhenium(2+) finds applications in various fields:

- Catalysis: This compound is used as a catalyst in organic synthesis and industrial processes, particularly for reactions involving carbon dioxide reduction and hydrocarbon transformations.

- Medicinal Chemistry: Due to its ability to release carbon monoxide, it has potential applications in therapeutic settings, including protecting tissues from damage during ischemic events .

- Material Science: Rhenium-based complexes are explored for their electronic properties and potential use in electronic devices or sensors.

Interaction studies of carbon monoxide; rhenium(2+) reveal its behavior in different environments:

- Electrochemical Studies: These studies focus on how this compound interacts with substrates during electrocatalytic processes, particularly how it facilitates electron transfer reactions under varying conditions .

- Biological Interactions: Research has highlighted how this compound interacts with biological systems, particularly its role as a carbon monoxide donor that can modulate cellular responses and signaling pathways .

Several compounds share similarities with carbon monoxide; rhenium(2+), particularly other metal-carbonyl complexes. Here are some notable examples:

| Compound Name | Metal | Key Features |

|---|---|---|

| Iron pentacarbonyl | Iron | Known for its ability to stabilize high oxidation states. |

| Manganese pentacarbonyl | Manganese | Similar reactivity patterns with carbon monoxide. |

| Nickel tetracarbonyl | Nickel | Used extensively in catalytic applications. |

| Cobalt tetracarbonyl | Cobalt | Exhibits unique catalytic properties similar to rhenium. |

Uniqueness of Carbon Monoxide; Rhenium(2+)

What sets carbon monoxide; rhenium(2+) apart from these similar compounds is its specific electronic configuration and stability under various reaction conditions. The ability of rhenium to adopt multiple oxidation states allows for diverse reactivity patterns not commonly found in other transition metal complexes. Additionally, its effectiveness as a catalyst for both organic transformations and biological applications highlights its versatility.

Reductive Carbonylation Pathways for Dirhenium Decacarbonyl Derivatives

Reductive carbonylation of high-valent rhenium precursors is a cornerstone for synthesizing Re(II) carbonyl complexes. Dirhenium decacarbonyl, Re₂(CO)₁₀, serves as a pivotal starting material. Its synthesis involves the reduction of Re(VII) oxides under high-pressure CO:

$$

\text{Re}2\text{O}7 + 17\,\text{CO} \rightarrow \text{Re}2(\text{CO}){10} + 7\,\text{CO}_2 \quad

$$

Alternative routes include the reduction of ammonium perrhenate ([NH₄][ReO₄]) using diisobutylaluminum hydride at atmospheric CO pressure, yielding Re₂(CO)₁₀ in >90% efficiency. This method avoids extreme conditions, making it suitable for industrial scaling.

Electrochemical oxidation of Re(I) precursors, such as cis- or trans-[Re(CO)₂(P–P)₂]⁺ (P–P = diphosphine), generates 17-electron Re(II) species. Spectroelectrochemical studies confirm the formation of trans-[Re(CO)₂(P–P)₂]²⁺ via isomerization post-oxidation. Stability varies with ligand electronics; electron-withdrawing groups enhance Re(II) longevity by mitigating back-donation.

Table 1: Reductive Carbonylation Routes to Re(II) Complexes

| Precursor | Reducing Agent | Product | Conditions |

|---|---|---|---|

| Re₂O₇ | CO | Re₂(CO)₁₀ | 250°C, 350 atm CO |

| [NH₄][ReO₄] | (iPr₂AlH)₂ | Re₂(CO)₁₀ | 25°C, 1 atm CO |

| [Re(CO)₃Br₃] | Zn/HOAc | [Re(CO)₅H] | Reflux, THF |

Ligand Substitution Reactions in Re(II)-CO Coordination Systems

Ligand substitution at Re(II) centers enables fine-tuning of electronic and steric properties. The synthon cis-[ReII(CO)₂Br₄]²⁻ reacts with monodentate (L = N-methylimidazole, 4-picoline) or bidentate (N∩N = bipyridine, phenanthroline) ligands to form cis-trans-[ReII(CO)₂Br₂L₂] complexes. X-ray crystallography confirms a cis-trans-cis geometry, with ligands occupying axial positions trans to CO groups.

Notably, substitution kinetics depend on ligand nucleophilicity. Pyridine derivatives exhibit faster rates than aliphatic amines due to π-backbonding stabilization. Electrospray mass spectrometry (ESMS) and IR spectroscopy validate substitution completeness, with ν(CO) shifts (1950–2050 cm⁻¹) reflecting ligand-induced electronic changes.

Table 2: Ligand Substitution in Re(II) Complexes

| Starting Material | Ligand | Product | ν(CO) (cm⁻¹) |

|---|---|---|---|

| [ReII(CO)₂Br₄]²⁻ | N-methylimidazole | [ReII(CO)₂Br₂(N-MeIm)₂] | 1985, 1902 |

| [ReII(CO)₂Br₄]²⁻ | 4,4'-dimethyl-2,2'-bipyridine | [ReII(CO)₂Br₂(bipy)] | 1978, 1895 |

Photochemical Activation Strategies for Re–Re Bond Cleavage

Photolysis of Re₂(CO)₁₀ in the presence of Lewis bases (e.g., H₂O, THF) induces Re–Re bond cleavage, forming monomeric Re(II) species. For example, UV irradiation (λ = 365 nm) in aqueous THF yields [Re(μ₃-OH)(CO)₃]₄, a tetranuclear cubane cluster, alongside volatile HRe(CO)₅. Time-resolved IR studies reveal intermediates such as [Re₂(μ-H)(μ-OH)(CO)₈], which undergo rapid CO loss upon excitation.

CO-release kinetics are pH-dependent. For cis-trans-[ReII(CO)₂Br₂L₂], half-lives (t₁/₂) range from 2.5 min (pH 7.4) to >60 min (pH 9.0), attributed to base-assisted decarbonylation. These properties are exploited in CO-releasing molecules (CORMs) for biomedical applications.

Surface-Mediated Synthesis Approaches for Heterogeneous Catalysts

Supported Re(II) catalysts are synthesized via immobilization of Re₂(CO)₁₀ on mesoporous silica (SBA-15). Thermal decomposition at 150°C generates monopodal –ORe(=O)₃ sites, which activate CO for methanol carbonylation. Kinetic studies using density functional theory (DFT) identify Re(V) and Re(III) intermediates, with C–C coupling barriers <25 kcal/mol.

ReOx/SiO₂ catalysts exhibit 90% acetic acid selectivity at 200°C, outperforming homogeneous Ir/Rh systems. Surface-mediated reduction by CO or methanol is critical, as pristine Re(VII) sites are inert. In situ XAS confirms partial reduction to Re(III) under reaction conditions.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H301 (11.36%): Toxic if swallowed [Danger Acute toxicity, oral];

H332 (88.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant